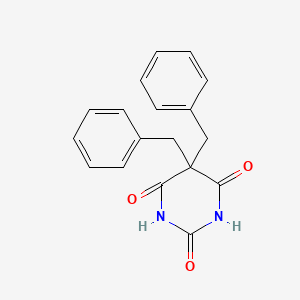
Barbituric acid, 5,5-dibenzyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dibenzylbarbituric acid: is a derivative of barbituric acid, characterized by the substitution of two benzyl groups at the 5th position of the pyrimidine ring. This compound is part of the barbiturate family, which is known for its central nervous system depressant properties. Barbiturates have historically been used as sedatives, hypnotics, and anticonvulsants, although their use has declined due to the development of safer alternatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibenzylbarbituric acid typically involves the condensation of barbituric acid with benzyl halides under basic conditions. One common method is the reaction of barbituric acid with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of 5,5-Dibenzylbarbituric acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dibenzylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Benzyl carboxylic acids.
Reduction: Hydroxyl derivatives of 5,5-Dibenzylbarbituric acid.
Substitution: Various substituted barbituric acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-Dibenzylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anticonvulsant, although its use is limited due to the availability of safer alternatives.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 5,5-Dibenzylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparaison Avec Des Composés Similaires
5,5-Diethylbarbituric acid: Known for its use as a hypnotic.
5,5-Dimethylbarbituric acid: Another barbiturate with sedative properties.
5,5-Dibromobarbituric acid: Studied for its unique hydrogen bonding structures.
Comparison: 5,5-Dibenzylbarbituric acid is unique due to the presence of benzyl groups, which influence its chemical reactivity and biological activity. Compared to 5,5-Diethylbarbituric acid and 5,5-Dimethylbarbituric acid, the benzyl groups provide steric hindrance, affecting the compound’s interaction with biological targets. Additionally, the benzyl groups can participate in π-π interactions, which can further modulate the compound’s properties.
Propriétés
Numéro CAS |
26371-47-1 |
|---|---|
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
5,5-dibenzyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O3/c21-15-18(16(22)20-17(23)19-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,20,21,22,23) |
Clé InChI |
SLCFHAGEVYERLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)NC2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





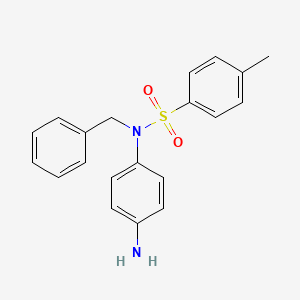
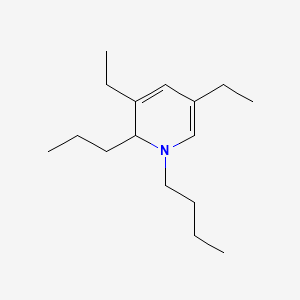
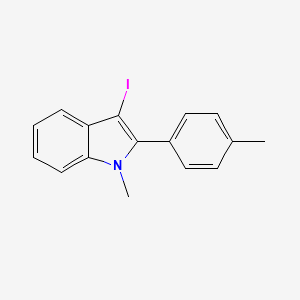
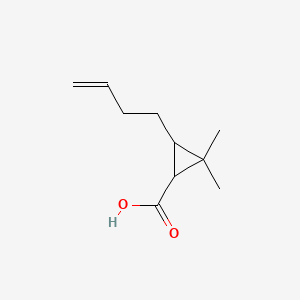
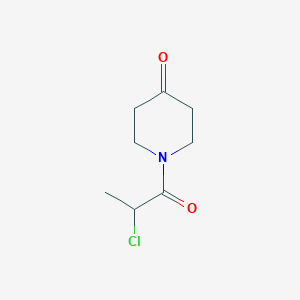
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
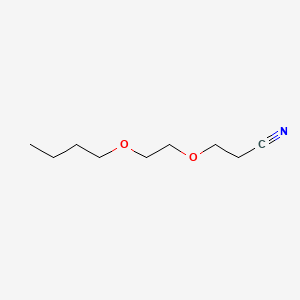
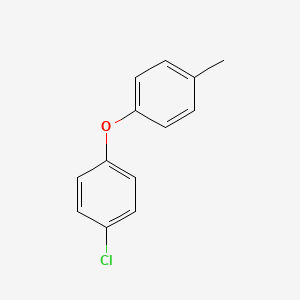
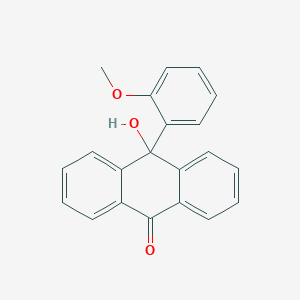
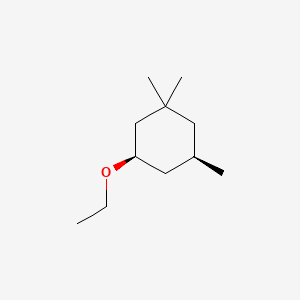
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
